![molecular formula C9H10BrClN4 B2468069 [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2413876-40-9](/img/structure/B2468069.png)

[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

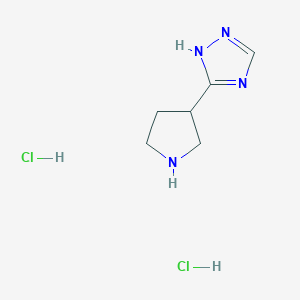

“[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2413876-40-9 . It has a molecular weight of 289.56 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, which includes “this compound”, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14;/h1-4,6H,5,11H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives have been studied extensively . For instance, two Ag + ions are fused by two tea ligands to construct a bi-nuclear subunit, which are linked by β-Mo 8 anions alternately to form a 1D chain .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 289.56 .Mechanism of Action

Target of Action

Derivatives of 1,2,4-triazole, which this compound is a part of, are known to possess a wide range of biological activities and have been used in efficient drug discovery .

Mode of Action

The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine, a similar compound, and cyclohexanone in methanol involves three main processes :

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Pharmacokinetics

1,2,4-triazole derivatives are known to have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties .

Action Environment

The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride is its versatility in various applications, making it a valuable tool for scientific research. Its mild reaction conditions and high yield also make it suitable for large-scale production. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its exact molecular targets and downstream effects. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.

Future Directions

There are several future directions for research on [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride. One area of interest is its potential as a scaffold for the development of new drugs with improved therapeutic efficacy and reduced side effects. Another area of interest is its potential as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. Furthermore, its unique properties make it a promising candidate for the development of new materials with advanced properties, such as conductivity and catalytic activity. Overall, this compound is a valuable compound with significant potential for various scientific applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride involves the reaction of 3-bromophenyl azide with propargylamine in the presence of copper (I) catalyst, followed by the addition of hydrochloric acid to obtain the final product. The reaction conditions are mild, and the yield is high, making this method suitable for large-scale production.

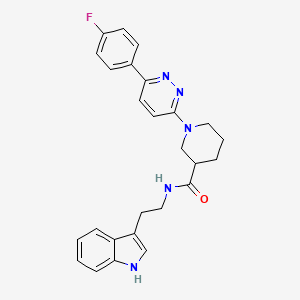

Scientific Research Applications

[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has been shown to have potential as a selective serotonin reuptake inhibitor (SSRI) and a glycogen synthase kinase-3 (GSK-3) inhibitor, making it a promising candidate for the treatment of depression and neurodegenerative disorders.

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

[2-(3-bromophenyl)triazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14;/h1-4,6H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXZOUQXWSRELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2N=CC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)

![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2467989.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2,2-dimethoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2467993.png)

![3-Benzyl-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2467996.png)

![(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2468001.png)

![N-cyclohexyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468003.png)

![N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2468005.png)

![N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2468007.png)